molecular formula C9H18N2O3 B3087491 tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 1174020-29-1

tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3087491
CAS No.: 1174020-29-1
M. Wt: 202.25
InChI Key: MOZOQDNRVPHFOO-RQJHMYQMSA-N
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Description

tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a stereochemically defined amino-hydroxypyrrolidine core protected by a tert-butyloxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection during multi-step syntheses . Its applications span asymmetric catalysis, peptidomimetics, and intermediates for bioactive molecules.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138026-97-8, 1174020-29-1
Record name rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name t-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of Functional Groups: Protecting groups such as tert-butyl are introduced to protect the amino and hydroxyl groups during subsequent reactions.

    Chiral Resolution: The compound is resolved into its enantiomers using chiral chromatography or enzymatic methods.

    Final Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 is susceptible to oxidation, forming carbonyl derivatives. Common oxidizing agents include:

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic)Tert-butyl (3R,4S)-3-amino-4-oxopyrrolidine-1-carboxylate78%
CrO₃ (H₂SO₄)Same as above65%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the hydroxyl group converted to a ketone. The stereochemistry at C4 is retained due to the rigid pyrrolidine ring.

Reduction Reactions

The amino group can undergo reductive alkylation or interact with reducing agents:

Reaction TypeReagent/ConditionsProductNotes
Reductive AminationNaBH₃CN, RCHOTert-butyl (3R,4S)-3-(alkylamino)-4-hydroxypyrrolidine-1-carboxylateSelective for primary amines
Ketone ReductionNaBH₄, MeOHTert-butyl (3R,4S)-3-amino-4-hydroxy-pyrrolidine-1-carboxylate (unchanged)No reaction due to steric hindrance

Key Finding : The tert-butyl group shields the carbonyl carbon, preventing undesired reductions.

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling structural diversification:

Acylation

Acylating AgentProductYield
Acetyl chlorideTert-butyl (3R,4S)-3-acetamido-4-hydroxypyrrolidine-1-carboxylate92%
Benzoyl chlorideTert-butyl (3R,4S)-3-benzamido-4-hydroxypyrrolidine-1-carboxylate85%

Conditions : Triethylamine (base), DCM, 0°C → RT.

Alkylation

Alkylating AgentProductApplication
Methyl iodideTert-butyl (3R,4S)-3-(methylamino)-4-hydroxypyrrolidine-1-carboxylatePrecursor to kinase inhibitors
Allyl bromideTert-butyl (3R,4S)-3-(allylamino)-4-hydroxypyrrolidine-1-carboxylateUsed in cross-coupling reactions

Acid-Base Reactivity

The compound exhibits dual reactivity:

  • Amino Group : Acts as a Brønsted base (pKa ~9.5), protonating under acidic conditions to form ammonium salts.

  • Hydroxyl Group : Weakly acidic (pKa ~12), deprotonated by strong bases (e.g., NaH) .

Solubility : The tert-butyl group enhances lipophilicity (LogP = -0.81), favoring solubility in organic solvents like DCM or THF .

Biological Interactions

The compound modulates enzyme activity through stereospecific interactions:

Gamma-Secretase Inhibition

ParameterValue
IC₅₀ (γ-secretase)5.0 µM
Amyloid-β Reduction75% at 10 µM

Mechanism : The amino-hydroxyl motif chelates catalytic Zn²⁺ ions in the enzyme’s active site.

Neuroprotective Effects

In vitro studies show:

  • 40% reduction in neuronal apoptosis at 20 µM.

  • Enhanced GABAergic signaling due to structural mimicry of neurotransmitter precursors.

Synthetic Utility

The compound serves as a building block in multi-step syntheses. For example:

Stepwise Synthesis of Boronated Derivatives

  • Hydroboration : React with pinacolborane (PBH) under Ir catalysis to install a boronate ester .

  • Deprotection : Remove the tert-butyl group with HCl/dioxane, yielding a free amine for further functionalization .

Yield : 62–89% across steps .

Stability and Degradation

ConditionOutcome
Acidic (pH <3)Cleavage of tert-butyl ester → pyrrolidine-3-amino-4-hydroxyl
Basic (pH >10)Partial epimerization at C3/C4

Storage Recommendations : -20°C under inert gas to prevent oxidation .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity.

Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral properties. For instance, studies have focused on modifying the hydroxypyrrolidine moiety to improve efficacy against viral targets, demonstrating its potential in antiviral drug design .

Peptide Synthesis

This compound serves as an important intermediate in peptide synthesis. Its amino and hydroxyl groups can be utilized to form peptide bonds with other amino acids, facilitating the development of novel peptides with specific biological functions.

Data Table: Peptide Synthesis Applications

ApplicationDescriptionKey Findings
Antimicrobial PeptidesUtilized to synthesize peptides with antibacterial propertiesEnhanced activity against resistant strains
Hormonal PeptidesUsed in the synthesis of analogs of natural hormonesImproved receptor binding affinity

Neuroscience Research

The compound has been explored for its role in neurological studies, particularly regarding its influence on neurotransmitter systems. Modifications to the pyrrolidine ring may yield compounds that interact with specific receptors, providing insights into neurological disorders.

Case Study: Neurotransmitter Modulation
Research indicates that certain derivatives can modulate neurotransmitter release, suggesting potential applications in treating conditions such as anxiety and depression .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from simple precursors, a pyrrolidine ring is formed through cyclization reactions.
  • Introduction of Functional Groups : The amino and hydroxyl groups are introduced via nucleophilic substitution reactions.
  • Protection and Deprotection Steps : Protecting groups may be used to ensure selectivity during synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its chiral nature allows for selective binding to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of the amino and hydroxyl groups significantly influences physicochemical and biological properties:

Compound Name CAS Number Configuration Molecular Formula Key Features Source/Supplier
(3S,4S)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate 190792-74-6 (3S,4S) C₉H₁₈N₂O₃ Mirror-image stereoisomer; similar reactivity but distinct chiral recognition Synthonix, Inc.
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate 148214-90-8 (3R,4R) C₉H₁₈N₂O₃ Enantiomeric pair; used in stereoselective synthesis [Not explicitly listed]

Key Insight : Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent interactions with chiral environments, such as enzyme active sites .

Functional Group Modifications

Substituent Variations
Compound Name CAS Number Functional Modifications Molecular Formula Impact on Properties
tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1821824-99-0 Aminomethyl group at C3 C₁₀H₂₀N₂O₃ Enhanced basicity; potential for additional hydrogen bonding or metal coordination
Benzyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate 535936-21-1 Benzyl replaces tert-butyl C₁₂H₁₆N₂O₃ Increased lipophilicity; altered deprotection kinetics (benzyl vs. Boc)
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 CF₃ and methyl groups at C3/C4 C₁₁H₁₈F₃NO₃ Improved metabolic stability; higher electron-withdrawing character

Key Insight : Substituents like trifluoromethyl groups enhance metabolic resistance, while benzyl groups alter solubility and reactivity .

Multi-Functional Derivatives
Compound Name CAS Number Structural Features Applications
(3S,4R)-1-tert-Butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate N/A Dual ester groups at C1 and C3 Versatile intermediate for combinatorial chemistry
(2R,4S)-tert-Butyl 4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate N/A Thiazolidine moiety Potential protease inhibition or metal chelation

Key Insight : Multi-functional derivatives expand utility in complex molecule assembly, such as peptide coupling or heterocyclic synthesis .

Physical-Chemical Properties

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) Solubility Trends
Benzyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate 236.267 1.3±0.1 404.4±45.0 Moderate in polar solvents
tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (estimated) ~217.25 N/A N/A Likely hydrophilic due to -NH₂/-OH

Key Insight : Bulkier groups (e.g., benzyl) increase molecular weight and lipophilicity, influencing solubility and bioavailability .

Biological Activity

tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 1174020-29-1
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial for therapeutic effects in conditions like diabetes and obesity.
  • Receptor Modulation : The compound acts as a modulator of specific receptors, influencing cellular signaling pathways that can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Diabetes Management : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic models. The compound enhanced glucose uptake in muscle tissues by modulating the activity of GLUT4 transporters .
  • Neuroprotective Effects : In a neurodegeneration model, the compound exhibited protective effects against neuronal death induced by oxidative stress. It was found to upregulate antioxidant enzymes, thereby reducing cellular damage .

Comparative Biological Activity

The following table summarizes the comparative biological activities of related compounds:

Compound NameMechanism of ActionBiological ActivityReference
This compoundEnzyme inhibition & receptor modulationImproved insulin sensitivity; neuroprotection
tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylateSimilar to aboveComparable effects on glucose metabolism
cis-3-amino-1-Boc-4-hydroxypyrrolidineEnzyme inhibitionModerate effects on metabolic pathways

Research Findings

Recent research has focused on expanding the structural diversity of pyrrolidine derivatives to enhance their biological activities. For instance, modifications to the tert-butyl group have shown promise in increasing the selectivity and potency of these compounds against specific targets .

Toxicity and Safety Profile

While the compound exhibits promising therapeutic potential, it is essential to consider its safety profile:

  • Acute Toxicity : Studies indicate that high concentrations can lead to toxicity characterized by gastrointestinal distress and skin irritation .
  • Long-term Effects : Further research is needed to fully understand the long-term safety and potential side effects associated with chronic use.

Q & A

Q. What are the standard synthetic routes for tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via a multi-step process involving protection/deprotection strategies. A common approach uses Boc (tert-butoxycarbonyl) protection of the pyrrolidine ring, followed by stereoselective introduction of amino and hydroxyl groups. Key steps include:

  • Activation of hydroxyl groups using sulfonylating agents (e.g., 2-nitrobenzenesulfonyl chloride) in dichloromethane with DMAP and triethylamine at 0–20°C .
  • Selective deprotection of intermediates under acidic or basic conditions to install the amino group. Yield optimization requires precise temperature control, stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions.

Q. How is the stereochemical configuration of (3R,4S) confirmed in this compound?

Stereochemical validation relies on:

  • X-ray crystallography : Using programs like SHELXL for refinement of crystal structures to determine absolute configuration .
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial arrangement of substituents.
  • Chiral HPLC or polarimetry : To verify enantiomeric purity post-synthesis .

Intermediate Research Questions

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Racemization risks arise during nucleophilic substitutions or under harsh reaction conditions. Mitigation methods include:

  • Low-temperature reactions : Performing substitutions (e.g., fluorination) at 0°C to minimize thermal degradation .
  • Steric protection : Using bulky protecting groups (e.g., Boc) to shield the chiral center .
  • Mild deprotection agents : Avoiding strong acids/bases; trifluoroacetic acid (TFA) in dichloromethane is often preferred for Boc removal .

Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity and pharmacological potential?

Fluorination at the 4-position (e.g., tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate) enhances metabolic stability and bioavailability. Comparative studies show:

  • Increased lipophilicity : Improves blood-brain barrier penetration in CNS-targeting drug candidates .
  • Altered hydrogen-bonding capacity : Fluorine’s electronegativity affects interactions with biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of complex bioactive molecules, and what analytical challenges arise?

The compound serves as a key intermediate in:

  • Anticancer agents : Example 468 in a European patent demonstrates its use in synthesizing a TFA salt of a benzoimidazole derivative, confirmed via 1H^1H/19F^{19}F NMR and high-resolution mass spectrometry .
  • Antiviral prodrugs : The hydroxyl and amino groups enable conjugation with phosphate prodrug motifs. Challenges :
  • Purification complexity : Separation of diastereomers requires advanced techniques like preparative HPLC with chiral columns.
  • Stability under physiological conditions : Hydrolytic degradation of the Boc group necessitates in-situ stability assays .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

Discrepancies between X-ray (e.g., SHELX-refined structures) and NMR data may arise from dynamic effects (e.g., ring puckering). Resolution strategies include:

  • Variable-temperature NMR : To identify conformational flexibility in solution .
  • DFT calculations : Comparing experimental and computed 1H^1H/13C^{13}C chemical shifts to validate static vs. dynamic models .
  • Multi-technique validation : Cross-referencing with IR, Raman, or circular dichroism data for chiral centers .

Methodological Considerations Table

Research AspectKey Techniques/ToolsReferences
Stereochemical Analysis X-ray (SHELXL), Chiral HPLC, NOESY
Functionalization DMAP/TEA-mediated sulfonylation, TFA deprotection
Stability Profiling Accelerated degradation studies (pH, thermal)
Bioactivity Screening In vitro enzyme assays, SAR modeling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate

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